Haliangicin C

Antifungal natural products Oomycete control Structure-activity relationship

Standard β-methoxyacrylate fungicides (e.g., azoxystrobin) or polyene antifungals (e.g., amphotericin B) introduce confounding variables due to different mitochondrial bc1 interactions or broad-spectrum activity. Haliangicin C provides a geometrically defined polyene isomer with a native vinyl epoxide terminus, enabling precise SAR studies on cytochrome bc1 inhibition without antibacterial interference. - Selective activity against filamentous fungi & oomycetes; no antibacterial effects (validated via multiple datasheets). - Wild-type reference for epoxide-modified analogues; up to 30-fold activity differences reported. - Positioned as medium-activity comparator between Haliangicin A (most potent) and D (weakest).

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
Cat. No. B15581245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaliangicin C
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10-,16-11+,18-12+,19-13+/t17-,20-,22-/m0/s1
InChIKeyXIKGETOZQXNXHV-XPOASIRBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Haliangicin C Structure and Target Profile


Haliangicin C (CAS: 661466-87-1) is a β-methoxyacrylate-type polyene antifungal polyketide produced by the marine myxobacterium *Haliangium ochraceum* [1]. As a member of the haliangicin family, it shares the conserved β-methoxyacrylate pharmacophore critical for mitochondrial complex III inhibition, but exhibits distinct activity profiles and stereochemical features that preclude generic substitution [2]. This compound is a monoterpenoid (CHEBI:220749) with the molecular formula C₂₂H₃₂O₅ and a molecular weight of 376.49 g/mol, characterized by a conjugated tetraene system and a terminal vinyl epoxide moiety [3]. Haliangicin C is one of several geometrical isomers isolated from *H. ochraceum*, and its procurement as a discrete research compound enables rigorous study of structure-activity relationships and antifungal mechanisms [4].

Antifungal activity profiling in filamentous fungi and oomycete models
Defined (2E,4E,6Z,8E) polyene geometry and (2S,3S) epoxide for isomer SAR
No antibacterial activity reported, supporting fungal-specific inhibition studies

Why Haliangicin C Cannot Be Substituted


The haliangicin family exhibits quantifiable, isomer-specific differences in antifungal potency and physicochemical behavior that preclude interchangeable use [1]. Haliangicin C (isomer 4) demonstrates a minimum inhibitory dose of 40 ng/disc against the phytopathogenic oomycete *Phytophthora capsici*, which is five-fold less potent than the parent compound haliangicin (8 ng/disc) and equivalent to haliangicin B, yet distinct from the least active isomer D [2]. These differences are not merely academic; they stem from precise geometric variations in the polyene backbone and epoxide stereochemistry, which directly impact target engagement at the cytochrome bc₁ complex and downstream bioactivity [3]. Furthermore, Haliangicin C, like its congeners, exhibits a complete lack of antibacterial activity (MIC >32 µg/mL against *B. subtilis* and *E. coli*), which is a critical selectivity parameter for antifungal studies [4]. Therefore, substituting one haliangicin isomer for another introduces uncontrolled variability in dose-response relationships and confounds the interpretation of structure-activity data.

β-Methoxyacrylate strobilurins
Polyene geometry mismatch may shift complex III interaction and activity profile.
Amphotericin B / other polyene antifungals
Broader polyene structure and stereochemistry may not reproduce haliangicin family activity ranking.
Other haliangicin isomers
Vinyl epoxide stereochemistry divergence may produce altered anti-oomycete and cytotoxic profiles.

Haliangicin C Comparative Evidence


Antifungal Activity Ranking Within Haliangicin Family

In a standardized paper disc diffusion assay against the phytopathogenic oomycete *Phytophthora capsici*, the minimum inhibitory dose for Haliangicin C (isomer 4) was determined to be 40 ng/disc [1]. This represents a **5.0-fold higher dose requirement** compared to the parent compound haliangicin (isomer 1, 8 ng/disc) and is **quantitatively equivalent to haliangicin B** (isomer 3, also 40 ng/disc) [2]. The rank-order of potency across the haliangicin isomers is: haliangicin (1) ≈ cis-haliangicin (2) > haliangicin B (3) ≈ haliangicin C (4) > haliangicin D (5) [3]. This differential activity profile provides a clear, data-driven rationale for selecting Haliangicin C specifically when studying the impact of polyene geometry on antifungal efficacy.

Family activity ranking
Head-to-head comparison
Weaker than Haliangicin A
Similar to Haliangicin B
Stronger than Haliangicin D
Supports mid-tier comparator selection for SAR studies
Absolute MIC variance not uniformly reported
Antifungal natural products Oomycete control Structure-activity relationship Myxobacterial secondary metabolites

Anti-Oomycete Activity and Vinyl Epoxide SAR

Haliangicin C and its congeners demonstrate a complete lack of antibacterial activity, with Minimum Inhibitory Concentration (MIC) values exceeding 32 µg/mL against both Gram-positive (*Bacillus subtilis*) and Gram-negative (*Escherichia coli*) bacteria [1]. This contrasts with positive controls (ampicillin, MIC = 0.08 µg/mL; 8.0 µg/mL for *E. coli*) [2]. While the compound does exhibit antifungal activity against filamentous fungi (MIC range: 0.1–12.5 µg/mL, comparable to amphotericin B) and anti-oomycete effects, its lack of antibacterial activity is a defined, quantifiable selectivity parameter [3]. This selectivity profile aligns with its specific mechanism of action—inhibition of electron flow within the cytochrome bc₁ segment of the mitochondrial respiratory chain, a target absent in bacteria [4].

Vinyl epoxide SAR
Class-level inference
Parent haliangicin: 0.1 µg/disk
Analogue 7: 3.0 µg/disk (30‑fold reduction)
Haliangicin C retains unmodified epoxide
Epoxide terminus influences anti‑oomycete activity; C inferred to share parent range
Data from heterologous expression system; not directly tested on C
Antifungal selectivity Mitochondrial complex III Oomycete-specific inhibition Target validation

Fungal-Selective Activity Without Antibacterial Effect

The haliangicin biosynthetic gene cluster (hli, 47.8 kbp) has been successfully expressed in the fast-growing myxobacterium *Myxococcus xanthus*, resulting in a **10-fold higher production yield** and a **3-fold faster growth rate** compared to the original marine producer, *Haliangium ochraceum* [1]. This heterologous platform not only enables the efficient production of haliangicin (1) but also permits the generation of unnatural analogues through gene manipulation, thereby providing a reliable and scalable supply of Haliangicin C for research and industrial applications [2]. The pathway engineering reveals that a unique acyl-CoA dehydrogenase catalyzes an unusual γ,δ-dehydrogenation to form the terminal alkene moiety, a step that can be targeted for further diversification [3].

Antibacterial activity spectrum
Data to verify
Haliangicin C: No antibacterial activity (MIC >32 µg/mL)
Amphotericin B: No significant antibacterial activity
Microketide A: MIC 0.19 µg/mL (P. aeruginosa)
Supports fungal‑selective complex III inhibition studies
Supplier‑reported; verify in relevant bacterial strains
Natural product supply Heterologous biosynthesis Myxococcus xanthus Bioprocess engineering

Haliangicin C Procurement Scenarios


SAR Studies of Marine Polyketide Antifungals

Haliangicin C serves as a defined, moderate-potency isomer in SAR panels designed to map the impact of polyene geometry on antifungal activity. Its 40 ng/disc minimum inhibitory dose against *Phytophthora capsici* provides a quantifiable benchmark for evaluating structural modifications, as established by Kundim et al. (2003) [1].

Filamentous Fungal and Oomycete MOA Studies

Given its selective anti-oomycete activity and lack of antibacterial effects (MIC >32 µg/mL), Haliangicin C is an ideal tool compound for dissecting oomycete-specific infection mechanisms in plant models, free from confounding antibacterial interference [2].

Epoxide SAR and Cytochrome bc1 Resistance Profiling

As a confirmed inhibitor of electron flow within the cytochrome bc₁ segment of the mitochondrial respiratory chain [3], Haliangicin C can be used as a probe in respiration assays to validate target engagement and compare inhibitory potency across fungal species.

Biosynthetic Pathway Engineering & Production of Unnatural Analogues

The validated heterologous expression system in *M. xanthus* enables the production of Haliangicin C and its analogues in scalable quantities, making it a valuable starting point for combinatorial biosynthesis and the generation of novel antifungal leads with modified vinyl epoxide moieties [4].

Application
Selection Property
Validation Focus
Marine polyketide SAR studies
Haliangicin family activity ranking
Activity comparison with isomers A, B, D
Filamentous fungal / oomycete respiration inhibition
No antibacterial activity profile
Complex III inhibition specificity review
Vinyl epoxide SAR and resistance profiling
Unmodified epoxide reference
Anti‑oomycete activity retention in engineered analogues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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